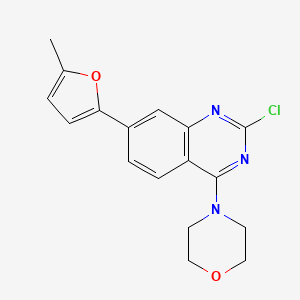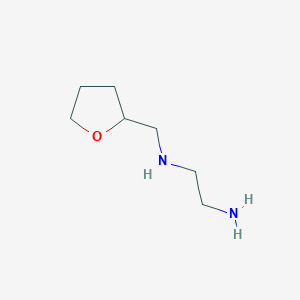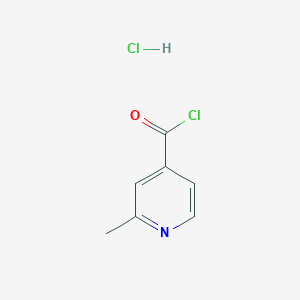
3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one: is an organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This particular compound features a hydroxy group at the third position, a methyl group at the seventh position, and a dihydro structure between the seventh and eighth positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one typically involves the following steps:
Starting Materials: The synthesis often begins with an appropriately substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the quinolone core.
Hydroxylation: Introduction of the hydroxy group at the third position can be achieved through selective hydroxylation reactions.
Methylation: The methyl group at the seventh position is introduced using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinolone core can undergo reduction reactions to form dihydroquinolones using reducing agents such as sodium borohydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of 3-keto-7,8-dihydro-7-methyl-5(6H)-quinolone.
Reduction: Formation of 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one derivatives.
Substitution: Various substituted quinolone derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and methyl groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
7,8-dihydro-3-hydroxyquinoline: Lacks the methyl group at the seventh position.
3-hydroxyquinoline: Lacks both the dihydro structure and the methyl group.
7-methylquinoline: Lacks the hydroxy group and the dihydro structure.
Uniqueness
3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxy group, methyl group, and dihydro structure makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-hydroxy-7-methyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C10H11NO2/c1-6-2-9-8(10(13)3-6)4-7(12)5-11-9/h4-6,12H,2-3H2,1H3 |
Clave InChI |
QUKFVQLIZBMCII-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=C(C=N2)O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B8562769.png)


![2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B8562803.png)


![7-(3-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8562833.png)
![2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8562836.png)

![tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate](/img/structure/B8562843.png)




